2-Bromo-4-iodoaniline

Overview

Description

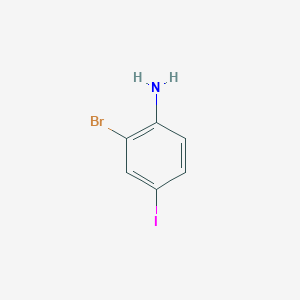

2-Bromo-4-iodoaniline: is an organic compound with the molecular formula C6H5BrIN It is a derivative of aniline, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by bromine and iodine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions:

2-Bromo-4-iodoaniline can be synthesized through a multi-step process involving the bromination and iodination of aniline derivatives. One common method involves the following steps:

Bromination: Aniline is first brominated to form 2-bromoaniline. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3).

Iodination: The 2-bromoaniline is then iodinated to form this compound. This step involves the reaction of 2-bromoaniline with iodine (I2) in the presence of an oxidizing agent such as sodium nitrite (NaNO2) or potassium iodate (KIO3).

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

2-Bromo-4-iodoaniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and various organometallic reagents.

Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions such as Suzuki-Miyaura and Heck reactions. These reactions typically use palladium catalysts and bases such as potassium carbonate (K

Biological Activity

2-Bromo-4-iodoaniline is an organic compound characterized by its unique halogenated structure, which significantly influences its biological activity. This article explores the compound's biological properties, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHBrI, with a molar mass of approximately 246.92 g/mol. The compound features a benzene ring with bromine at the second position and iodine at the fourth position, contributing to its reactivity and potential biological effects.

Physical Properties:

- Appearance: Dark yellow to dark beige liquid

- Density: 1.5 g/mL at 25 °C

- Melting Point: 14 to 16 °C

Table 1: Biological Activities of Related Compounds

| Compound Name | Biological Activity | Reference |

|---|---|---|

| 4-Bromoaniline | Antimicrobial and anticancer properties | |

| 4-Iodoaniline | Inhibitory effects on cancer cell lines | |

| 2-Bromo-4-chloroaniline | Anti-inflammatory effects |

The biological activity of halogenated anilines often involves interaction with various biological targets:

- Electrochemical Properties: Studies on the electrochemical behavior of related anilines suggest that oxidation processes could lead to the formation of reactive intermediates that may interact with cellular components, potentially leading to cytotoxic effects or therapeutic benefits .

- Kinase Inhibition: Some halogenated anilines have been identified as selective inhibitors of kinase activities, such as MEK, which is involved in cell proliferation and differentiation pathways. This inhibition can reverse transformed phenotypes in cancer cells .

- Substituent Effects: The presence of bromine and iodine enhances the electrophilic character of the compound, which may facilitate interactions with nucleophiles in biological systems.

Case Studies

While direct studies on this compound are scarce, several case studies on structurally similar compounds provide valuable insights:

- Study on 4-Iodoaniline: This study demonstrated that 4-iodoaniline exhibited significant inhibitory effects on various cancer cell lines through mechanisms involving oxidative stress and apoptosis induction .

- Electrochemical Behavior Analysis: Research into the electrochemical oxidation of bromoanilines revealed that these compounds could undergo bromination during oxidation processes, suggesting potential pathways for bioactivity through radical formation .

Scientific Research Applications

Chemical Synthesis

2-Bromo-4-iodoaniline is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its reactivity can be exploited in several ways:

- Building Block for Pharmaceuticals : The compound is often used in the synthesis of pharmaceutical agents due to its ability to undergo various chemical transformations. For example, it can be involved in coupling reactions to form new carbon-carbon bonds, which are crucial for constructing biologically active compounds.

- Synthesis of Dyes and Pigments : In the dye industry, this compound serves as a precursor for synthesizing azo dyes and other colorants. The halogen substituents enhance the reactivity of the aromatic ring, making it suitable for electrophilic substitution reactions that yield vibrant dyes.

Biological Applications

In biological research, this compound has shown potential in several key areas:

- Enzyme Inhibition Studies : The compound is used to investigate enzyme activity and inhibition mechanisms. Its structural features allow it to interact with various enzymes, providing insights into enzyme kinetics and the development of enzyme inhibitors.

- Receptor Binding Assays : Researchers utilize this compound to study receptor-ligand interactions. By modifying its structure, they can assess how different substituents affect binding affinity and specificity for various biological targets.

Industrial Applications

The industrial applications of this compound extend beyond dyes:

- Chemical Manufacturing : It is used in the production of specialty chemicals where its unique properties can be harnessed to create derivatives that have specific functionalities.

- Material Science : The compound has potential applications in the development of new materials, particularly those requiring specific electronic or optical properties due to the presence of halogen atoms.

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated that derivatives of this compound could be synthesized and evaluated for anticancer activity. The introduction of various functional groups led to compounds with enhanced potency against specific cancer cell lines.

Case Study 2: Development of Enzyme Inhibitors

Research focused on modifying this compound to create selective inhibitors for certain enzymes involved in metabolic pathways. This work highlighted the compound's utility in drug discovery processes aimed at treating metabolic disorders.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 2-Bromo-4-iodoaniline, and what are critical considerations for halogenation sequence optimization?

- Methodological Answer : Sequential halogenation is typically employed. Bromination of 4-iodoaniline using N-bromosuccinimide (NBS) under controlled acidic conditions (e.g., H₂SO₄) ensures regioselectivity at the ortho position. Alternatively, iodination of 2-bromoaniline via Ullmann coupling with CuI catalysis can yield the target compound. Reaction monitoring via TLC or HPLC is critical to avoid over-halogenation. Stoichiometric control of iodine sources (e.g., KI/I₂) minimizes byproducts .

Q. How can this compound be characterized using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) reveal distinct aromatic proton splitting patterns (e.g., doublets for para-substituted iodine and meta bromine). DEPT-135 and HSQC clarify carbon environments.

- Mass Spectrometry : High-resolution ESI-MS or EI-MS confirms the molecular ion peak at m/z 296.89 (C₆H₅BrIN⁻) with isotopic patterns matching Br/I .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) with UV detection at 254 nm .

Q. What are the optimal storage conditions to ensure the stability of this compound?

- Methodological Answer : Store under argon in amber glass vials at 2–8°C to prevent photodegradation and moisture absorption. Avoid prolonged exposure to air, as the amine group may oxidize. Stability tests via periodic NMR or HPLC over 6 months are recommended .

Q. Which purification techniques are most effective for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) separates halogenated aniline derivatives. Recrystallization from ethanol/water mixtures improves purity (>99%). Centrifugation or vacuum filtration removes insoluble byproducts .

Advanced Research Questions

Q. How does this compound function as a precursor in cross-coupling reactions, and what catalytic systems enhance its reactivity?

- Methodological Answer : The compound serves as a bifunctional aryl halide in Suzuki-Miyaura (Pd(PPh₃)₄/Na₂CO₃) or Ullmann (CuI/1,10-phenanthroline) couplings. Bromine typically reacts first due to lower bond dissociation energy vs. C–I. DFT studies suggest steric hindrance from the amine group slows iodobenzene coupling, requiring higher temperatures (80–120°C) .

Q. What computational methods (e.g., DFT) are suitable for analyzing the electronic structure and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis set calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic substitution sites. Solvent effects (PCM model) and halogen bonding interactions are critical for modeling reaction pathways .

Q. How should researchers handle this compound in air-sensitive reactions, and what inert atmosphere techniques are recommended?

- Methodological Answer : Use Schlenk lines or gloveboxes (N₂/Ar atmosphere) for reactions. Pre-dry solvents (e.g., THF over Na/benzophenone) and substrates. Quartz or PTFE-coated stir bars minimize metal contamination. In-situ FTIR monitors reaction progress without air exposure .

Q. What challenges arise in determining the crystal structure of this compound via X-ray diffraction, and how can SHELXL refine problematic data?

- Methodological Answer : Heavy atoms (Br, I) cause absorption errors; multi-scan corrections (SADABS) mitigate this. SHELXL refines anisotropic displacement parameters and resolves disorder in the amine group. Twinning tests (PLATON) and Hirshfeld surface analysis validate the model .

Q. How does the stability of this compound vary under acidic, basic, or oxidative conditions?

- Methodological Answer : Under acidic conditions (pH < 3), protonation of the amine group reduces reactivity. In base (pH > 10), dehalogenation may occur. Oxidative stress tests (H₂O₂, 40°C) show <5% degradation over 24 hours. Accelerated stability studies (ICH Q1A guidelines) recommend pH 6–7 buffers for long-term storage .

Q. What role does this compound play in synthesizing coordination complexes, and how do ligand properties influence metal binding?

- Methodological Answer : The compound acts as a chelating ligand via NH₂ and halogen groups. With Pd(II) or Cu(I), it forms square-planar or tetrahedral complexes, respectively. IR spectroscopy (N–H stretching at ~3400 cm⁻¹) and single-crystal XRD confirm coordination modes. Steric bulk from iodine reduces ligand flexibility, favoring rigid geometries .

Properties

IUPAC Name |

2-bromo-4-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrIN/c7-5-3-4(8)1-2-6(5)9/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHWOYRKNRZSNQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00573027 | |

| Record name | 2-Bromo-4-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29632-73-3 | |

| Record name | 2-Bromo-4-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-iodoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.